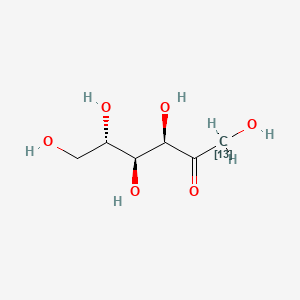
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one is a stereoisomer of a hexose sugar derivative This compound is characterized by the presence of five hydroxyl groups and a ketone functional group on a six-carbon backbone It is an isotopically labeled compound, with carbon-13 (^13C) being incorporated into its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexose sugar, such as glucose or fructose.
Isotopic Labeling: The incorporation of carbon-13 (^13C) is achieved through the use of ^13C-labeled precursors during the fermentation or chemical synthesis of the starting material.
Oxidation: The hydroxyl group at the second carbon position is oxidized to form the ketone group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using chromatographic techniques to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate ^13C into the hexose backbone. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) for tosylation, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hexitol derivatives.
Substitution: Various substituted hexose derivatives.
科学的研究の応用
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one has several applications in scientific research:
Chemistry: Used as a labeled standard in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and dynamics.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of hexose sugars in biological systems.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in metabolic flux analysis.
Industry: Employed in the production of labeled biomolecules for research and development purposes.
作用機序
The mechanism of action of (3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one involves its participation in metabolic pathways where it can be phosphorylated, isomerized, and further metabolized. The incorporation of ^13C allows for the tracking of its metabolic fate using NMR spectroscopy. The compound interacts with various enzymes involved in carbohydrate metabolism, providing insights into enzymatic mechanisms and metabolic fluxes.
類似化合物との比較
D-glucose: A common hexose sugar with a similar structure but without isotopic labeling.
D-fructose: Another hexose sugar with a ketone group at the second carbon position but different stereochemistry.
D-mannose: A hexose sugar with a different arrangement of hydroxyl groups.
Uniqueness: (3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one is unique due to its specific stereochemistry and isotopic labeling, which makes it valuable for detailed metabolic studies and NMR spectroscopy. Its labeled carbon-13 allows for precise tracking and analysis in biochemical research, distinguishing it from other similar hexose sugars.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(3R,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1/i2+1 |
InChIキー |
BJHIKXHVCXFQLS-LECHXICESA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H](C(=O)[13CH2]O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


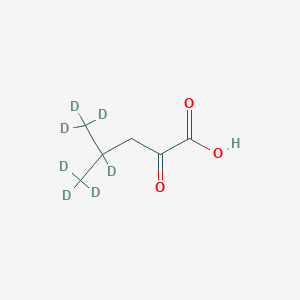
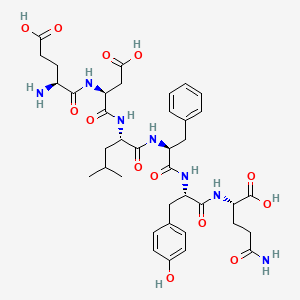
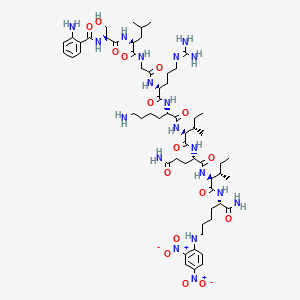

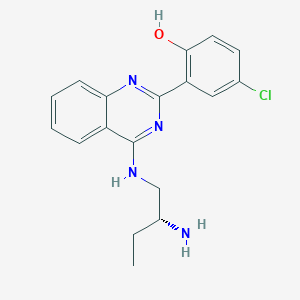
![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
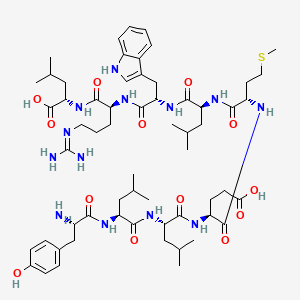
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
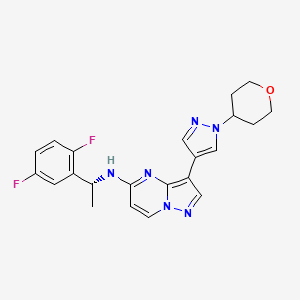
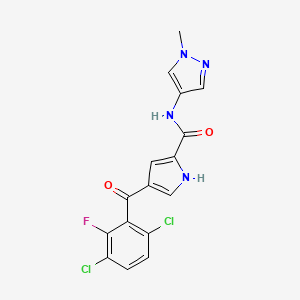
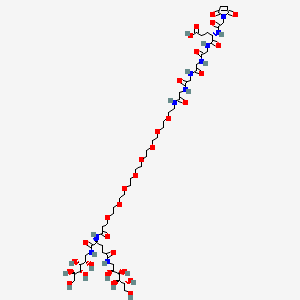
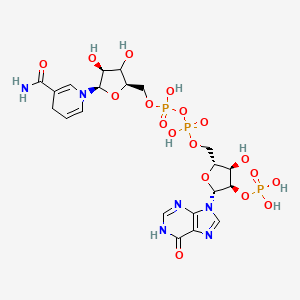
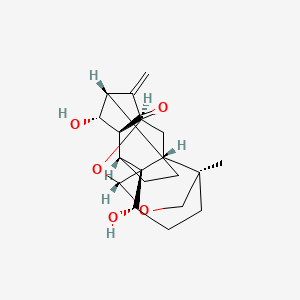
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
